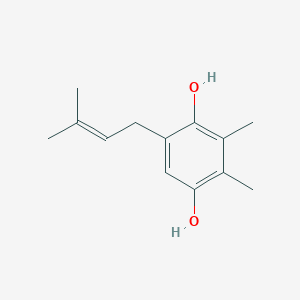

Plastoquinol-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Plastoquinol is a prenyl- or polyprenyl-hydroquinone that results from the reduction of a plastoquinone to the corresponding hydroquinone.

科学的研究の応用

Electron Transport and Photosynthesis

Plastoquinol (Plastoquinol-1) plays a crucial role in the electron transport chain of photosynthesis. It acts as an electron carrier between photosystem II (PSII) and the cytochrome b6f complex in the thylakoid membrane of plant cells. Molecular dynamics simulations have revealed multiple channels through which Plastoquinol and its oxidized form, Plastoquinone, enter and leave PSII. This process is essential for the efficient functioning of the photosynthesis machinery (van Eerden et al., 2017).

Photoprotection and Antioxidant Properties

Plastoquinol serves as a chemical quencher of singlet oxygen, a reactive oxygen species formed during high light stress in plants. It is involved in the protection of plant cells from oxidative damage. Studies in Arabidopsis thaliana have demonstrated that Plastoquinol and its oxidation products play a significant role in quenching singlet oxygen and protecting plants from photooxidative stress (Ferretti et al., 2018).

Role in Photooxidative Damage and Plant Tolerance

Research indicates that Plastoquinone-9, closely related to Plastoquinol, is integral to plant tolerance against excess light energy and photooxidative damage. This is evident from studies showing rapid consumption of Plastoquinone-9 in Arabidopsis plants exposed to excess light, indicating its central photoprotective role as an antioxidant (Ksas et al., 2015).

Artificial Photosynthesis Systems

Plastoquinol's function in photosynthesis has inspired the development of bioinspired artificial photosynthesis systems. These systems aim to mimic natural photosynthetic processes, including the reduction of Plastoquinone to Plastoquinol. Such innovations are significant for understanding and harnessing solar energy conversion (Fukuzumi et al., 2020).

Plastid Terminal Oxidase and Stress Responses

Plastoquinol is also involved in the functioning of the plastid terminal oxidase (PTOX), which plays a dual role as both a protective and pro-oxidant function in plants. PTOX oxidizes Plastoquinol, and its activity is linked to plant responses under various abiotic stresses, like high temperatures and light conditions (Krieger-Liszkay & Feilke, 2016).

特性

製品名 |

Plastoquinol-1 |

|---|---|

分子式 |

C13H18O2 |

分子量 |

206.28 g/mol |

IUPAC名 |

2,3-dimethyl-5-(3-methylbut-2-enyl)benzene-1,4-diol |

InChI |

InChI=1S/C13H18O2/c1-8(2)5-6-11-7-12(14)9(3)10(4)13(11)15/h5,7,14-15H,6H2,1-4H3 |

InChIキー |

WKFUDLTXRQQGHB-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=C(C(=C1C)O)CC=C(C)C)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[(2S)-azetidin-2-yl]methoxy]-2-chloropyridine;4-methylbenzenesulfonic acid](/img/structure/B1262509.png)

![methyl 8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1262511.png)